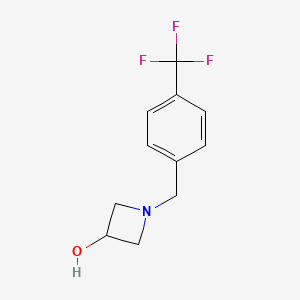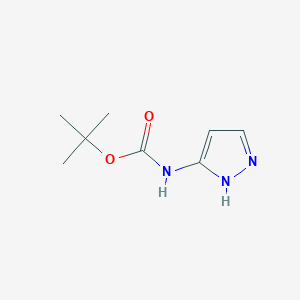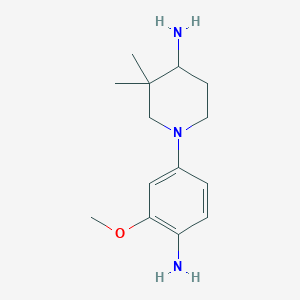
1-(3,5-二甲基苯基)-2-(1,3-二氧戊环-2-基)-乙酮
描述
1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as DMDEE, is a chemical compound that has gained attention for its potential use in scientific research. DMDEE is a ketone that contains a dioxolane ring and a phenyl group. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. In
科学研究应用
合成应用
N-烷基氨基苯乙酮的合成: Albright 和 Lieberman (1994) 的一项研究展示了 1,3-二氧戊环衍生物在通过苯炔中间体合成 N-烷基氨基苯乙酮中的应用,展示了其在有机合成中的效用 (Albright & Lieberman, 1994).
配合物的形成: Ahumada 等人 (2013) 描述了二茂铁甲醛和二氧代磷环之间的反应,生成双二茂铁 1,3-二氧戊环配合物。这强调了 1,3-二氧戊环衍生物在形成复杂有机金属结构中的潜力 (Ahumada 等,2013).
取代吡唑衍生物的合成: Bustos 等人 (2015) 的研究探索了各种取代吡唑衍生物的合成,表明 1,3-二氧戊环化合物在合成多种化学结构中的广泛适用性 (Bustos 等,2015).
生物化学应用
木质素降解研究: Kawai、Umezawa 和 Higuchi (1988) 使用 1,3-二氧戊环衍生物研究了白腐菌的漆酶降解酚类 β-1 木质素亚结构模型化合物。这项研究强调了 1,3-二氧戊环化合物在生物化学研究中的相关性,特别是在了解木质素降解过程方面 (Kawai, Umezawa & Higuchi, 1988).
抗菌活性研究: Fuloria 等人 (2009) 使用 1,3-二氧戊环化合物进行了一项关于由苯丙酰肼衍生的新型恶二唑的合成和抗菌评价的研究。这项研究突出了这些化合物在开发新型抗菌剂中的潜力 (Fuloria 等,2009).
催化和化学转化: Adams、Barnard 和 Brosius (1999) 的研究重点是使用特定催化剂通过将酮添加到环氧化合物来合成 1,3-二氧戊环。这项工作强调了 1,3-二氧戊环衍生物在催化过程和化学转化中的作用 (Adams, Barnard & Brosius, 1999).
属性
IUPAC Name |
1-(3,5-dimethylphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-5-10(2)7-11(6-9)12(14)8-13-15-3-4-16-13/h5-7,13H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLULCNBNCOIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CC2OCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



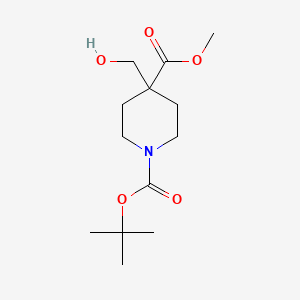
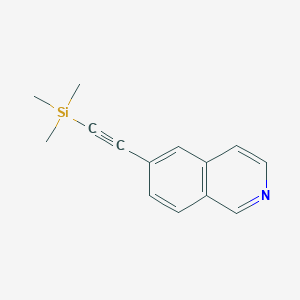
![Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-](/img/structure/B1400297.png)
![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)
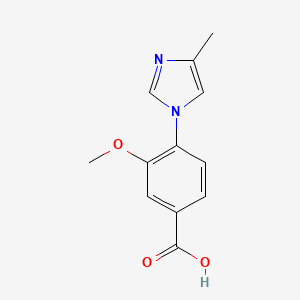
![2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400300.png)
![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400301.png)
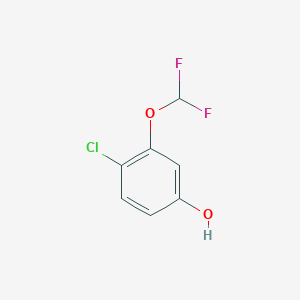
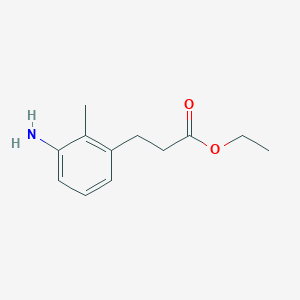
![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B1400307.png)
